1-benzyl-2-(benzylthio)-5-phenyl-1H-imidazole
Overview
Description
Imidazole is a heterocyclic compound and it’s derivatives are widely used in organic synthesis and medicinal chemistry . The specific compound you mentioned, “1-benzyl-2-(benzylthio)-5-phenyl-1H-imidazole”, is a derivative of imidazole with benzyl and phenyl groups attached. These types of compounds often exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of an imidazole ring consists of two nitrogen atoms and three carbon atoms in a five-membered ring . The specific compound “this compound” would have additional benzyl and phenyl groups attached to this ring .Chemical Reactions Analysis
Imidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as ligands in coordination chemistry . The specific reactivity of “this compound” would depend on the positions and nature of the substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Imidazole derivatives can exhibit a wide range of properties depending on their substitution pattern . For specific properties of “this compound”, experimental determination or computational prediction would be needed .Safety and Hazards
The safety and hazards associated with a chemical compound depend on its reactivity and biological activity. While some imidazole derivatives are relatively safe, others can be hazardous . Without specific information on “1-benzyl-2-(benzylthio)-5-phenyl-1H-imidazole”, it’s difficult to predict its safety profile .
Future Directions
The field of imidazole chemistry is a vibrant area of research with many potential applications in medicinal chemistry, materials science, and synthetic chemistry . Future research on “1-benzyl-2-(benzylthio)-5-phenyl-1H-imidazole” and similar compounds could lead to new discoveries and applications .
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzyl-2-methylbenzimidazoles (bmbis), have been synthesized and evaluated for their biological activities against bombyx mori, a lepidopteran model insect .
Mode of Action
Bmbis, which are structurally similar, exhibit two different biological activities: inhibition of development and acute lethality . The activity varies with the position of the substitutions on the 1-benzyl moiety .
Biochemical Pathways
Related compounds have been shown to affect the insect endocrine system .
Result of Action
Bmbis have been shown to interfere with larval molting or pupation, and cause acute mortality in certain stages of insect development .
Properties
IUPAC Name |
1-benzyl-2-benzylsulfanyl-5-phenylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-4-10-19(11-5-1)17-25-22(21-14-8-3-9-15-21)16-24-23(25)26-18-20-12-6-2-7-13-20/h1-16H,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDCRCCZBJRFLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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